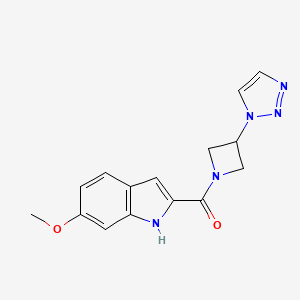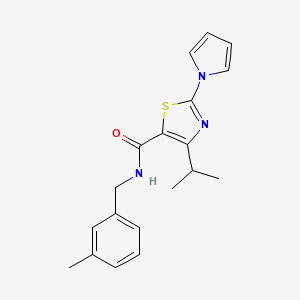![molecular formula C14H15N3O3S2 B2524072 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide CAS No. 865180-15-0](/img/structure/B2524072.png)
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations in laboratory experiments.
Scientific Research Applications
Synthesis and Reactivity
- Intramolecular Electrophilic Addition and Rearrangements : Research has demonstrated the generation of β-arylthio- and β-allylthioalkylcarbenes, leading to novel cyclic ylides and their subsequent rearrangements to form cyclopropyl sulfides and tetrahydrothiophenes. These findings highlight the compound's utility in synthesizing complex cyclic structures through intramolecular electrophilic addition and rearrangement processes (Ojima & Kondo, 1973).
- Cycloaddition Reactions : The compound's reactivity has been further explored in cycloaddition reactions, providing an efficient access to thiazoline-4-carboxylates, a class of cysteine derivatives. This showcases its potential in the synthesis of biologically relevant heterocycles (Nötzel et al., 2001).
Biological Applications
- Antimicrobial Agents : Studies have aimed at synthesizing heterocyclic compounds incorporating the sulfamoyl moiety for antimicrobial applications. This effort underlines the compound's role in developing new therapeutic agents with potential antimicrobial activity (Darwish et al., 2014).
- Enzyme Inhibition : The compound's derivatives have been investigated for their inhibitory effects on human carbonic anhydrase isoforms. Such studies are crucial for understanding the compound's potential in designing inhibitors for enzymes involved in various physiological and pathological processes (Ulus et al., 2016).
Chemical Characterization and Theoretical Studies
- Cycloaddition Mechanisms : Theoretical and experimental studies on ylide-initiated Michael addition-cyclization reactions have provided insights into the creation of diverse cyclic compounds. These findings are significant for developing synthetic strategies for complex molecules (Sun & Tang, 2008).
- Thiazole Derivatives : The importance of thiazole and its derivatives in medicinal chemistry has been highlighted, with applications ranging from antimicrobial to anticancer agents. This underscores the compound's utility in synthesizing thiazole-based derivatives with significant therapeutic potential (Chhabria et al., 2016).
properties
IUPAC Name |
N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-2-7-17-11-6-5-10(22(15,19)20)8-12(11)21-14(17)16-13(18)9-3-4-9/h2,5-6,8-9H,1,3-4,7H2,(H2,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNVQFYPVDDTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2523989.png)


![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2523994.png)
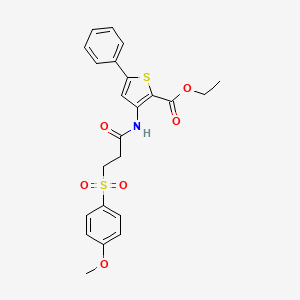
![ethyl [4-({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2524000.png)

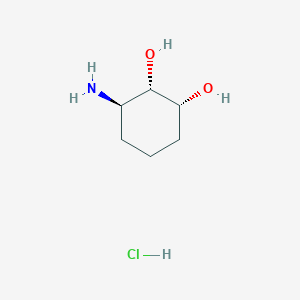

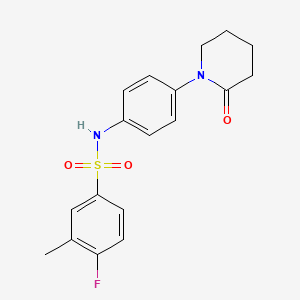

![Furo[3,2-c]pyridine, 4-(4-morpholinyl)-](/img/structure/B2524007.png)
